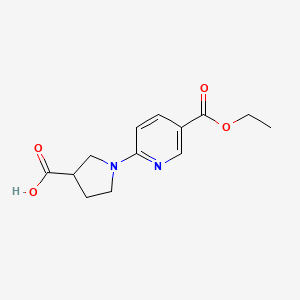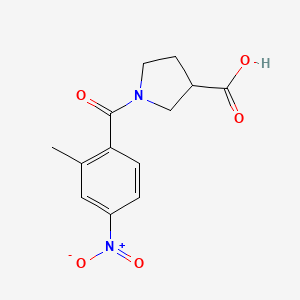![molecular formula C16H22N2O3 B7569129 3-[[Benzyl(methyl)carbamoyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7569129.png)
3-[[Benzyl(methyl)carbamoyl]amino]cyclohexane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[[Benzyl(methyl)carbamoyl]amino]cyclohexane-1-carboxylic acid, also known as Boc-Lys(Boc)-OH, is a chemical compound that belongs to the class of amino acids. It is widely used in scientific research for its unique properties and potential applications.
作用機序
The mechanism of action of 3-[[Benzyl(methyl)carbamoyl]amino]cyclohexane-1-carboxylic acid(Boc)-OH is related to its chemical structure. Lysine is an essential amino acid that contains a positively charged amino group, which can interact with negatively charged molecules such as DNA and RNA. This compound(Boc)-OH can introduce lysine residues into peptides and proteins, which can modify their charge and hydrophobicity. This modification can affect the interactions between peptides and proteins and their biological targets.
Biochemical and Physiological Effects
This compound(Boc)-OH has several biochemical and physiological effects. It can modify the properties and functions of peptides and proteins, which can affect their stability, solubility, and activity. This compound(Boc)-OH can also affect the interactions between peptides and proteins and their biological targets, which can modify their biological activities. This compound(Boc)-OH has low toxicity and is well tolerated by cells and organisms.
実験室実験の利点と制限
3-[[Benzyl(methyl)carbamoyl]amino]cyclohexane-1-carboxylic acid(Boc)-OH has several advantages for lab experiments. It is readily available and can be synthesized in large quantities. It is also stable and can be stored for long periods without degradation. This compound(Boc)-OH is also versatile and can be used in a wide range of applications. However, this compound(Boc)-OH has some limitations. It can be expensive, especially when used in large quantities. It can also be challenging to remove the Boc protecting group, which can affect the yield and purity of the final product.
将来の方向性
There are several future directions for the use of 3-[[Benzyl(methyl)carbamoyl]amino]cyclohexane-1-carboxylic acid(Boc)-OH in scientific research. One direction is the development of new methods for the synthesis of peptides and proteins using this compound(Boc)-OH. Another direction is the modification of the properties and functions of peptides and proteins using this compound(Boc)-OH to improve their biological activities. This compound(Boc)-OH can also be used in the synthesis of PNAs to develop new gene therapy and drug development strategies. Overall, this compound(Boc)-OH has significant potential for future applications in scientific research.
合成法
The synthesis of 3-[[Benzyl(methyl)carbamoyl]amino]cyclohexane-1-carboxylic acid(Boc)-OH involves several steps. The first step is the protection of the amino group with a Boc (tert-butyloxycarbonyl) group. This is achieved by reacting lysine with Boc anhydride in the presence of a base such as triethylamine. The resulting compound is this compound(Boc)-OH. The second step involves the removal of the Boc protecting group using an acid such as trifluoroacetic acid (TFA) to obtain the final product, this compound-OH.
科学的研究の応用
3-[[Benzyl(methyl)carbamoyl]amino]cyclohexane-1-carboxylic acid(Boc)-OH is widely used in scientific research as a building block for the synthesis of peptides and proteins. Peptides and proteins are essential molecules that play critical roles in biological processes such as enzyme catalysis, signal transduction, and immune response. This compound(Boc)-OH is used to introduce lysine residues into peptides and proteins, which can modify their properties and functions. This compound(Boc)-OH is also used in the synthesis of peptide nucleic acids (PNAs), which are synthetic analogs of DNA and RNA that have potential applications in gene therapy and drug development.
特性
IUPAC Name |
3-[[benzyl(methyl)carbamoyl]amino]cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-18(11-12-6-3-2-4-7-12)16(21)17-14-9-5-8-13(10-14)15(19)20/h2-4,6-7,13-14H,5,8-11H2,1H3,(H,17,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYHIHTDDGHAARV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)NC2CCCC(C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2,4-Dimethylphenyl)carbamoyl]pyrrolidine-3-carboxylic acid](/img/structure/B7569062.png)


![1-[2-(3,4-Difluorophenyl)sulfanylacetyl]pyrrolidine-3-carboxylic acid](/img/structure/B7569070.png)
![1-[(3-Fluoro-4-methylphenyl)carbamoyl]pyrrolidine-3-carboxylic acid](/img/structure/B7569072.png)


![1-[(4-Pyrazol-1-ylphenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B7569088.png)
![1-[(E)-3-(5-bromothiophen-2-yl)prop-2-enoyl]pyrrolidine-3-carboxylic acid](/img/structure/B7569090.png)
![3-amino-N-[2-(4-fluorophenoxy)ethyl]-N-methylcyclohexane-1-carboxamide](/img/structure/B7569114.png)

![N-[1-(4-propan-2-yloxyphenyl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B7569135.png)
![N-[2-(dimethylamino)pyridin-3-yl]-1,3-thiazole-4-carboxamide](/img/structure/B7569142.png)
